4-hydroxy-7-methoxyquinoline chemical properties and molecular weight
4-hydroxy-7-methoxyquinoline chemical properties and molecular weight
An In-Depth Technical Guide to 4-Hydroxy-7-Methoxyquinoline: Chemical Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-hydroxy-7-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, established synthetic routes, and its role as a key building block for pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this versatile quinoline derivative.
Introduction to 4-Hydroxy-7-Methoxyquinoline
4-Hydroxy-7-methoxyquinoline, also known as 7-methoxy-4(1H)-quinolinone, belongs to the 4-hydroxyquinoline (or 4-quinolone) class of compounds.[1] This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[2][3] The discovery of the antibacterial properties of quinolones was a serendipitous byproduct of chloroquine synthesis, which eventually led to the development of the highly successful fluoroquinolone antibiotics.[2][4][5] The specific substitution pattern of 4-hydroxy-7-methoxyquinoline, featuring a hydroxyl group at the 4-position and a methoxy group at the 7-position, imparts distinct physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[6] Its derivatives have been explored for various therapeutic applications, including as antimalarial agents, antibacterial compounds, and even as potential β-adrenergic receptor blockers.[2][4]
Physicochemical and Molecular Properties
The molecular structure and key properties of 4-hydroxy-7-methoxyquinoline are fundamental to its reactivity and application in synthesis. The compound exists as a stable solid powder at room temperature.
Key Quantitative Data
A summary of the essential quantitative properties of 4-hydroxy-7-methoxyquinoline is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| CAS Number | 82121-05-9 | [1] |
| Melting Point | 213-217 °C | |
| Appearance | Powder | |
| Topological Polar Surface Area (TPSA) | 42.35 Ų | [1] |
| LogP | 1.949 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
Structural Identifiers
-
SMILES: COc1ccc2c(O)ccnc2c1
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InChI: 1S/C10H9NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12)
-
InChI Key: NQUPXNZWBGZRQX-UHFFFAOYSA-N
Synthesis of 4-Hydroxy-7-Methoxyquinoline
The synthesis of 4-hydroxyquinolines can be achieved through various methods, with the Conrad-Limpach reaction being a classic approach.[2] A more recent, scalable industrial process has been detailed, providing a clear pathway to obtaining high-purity 4-hydroxy-7-methoxyquinoline.[7]
Experimental Protocol: A Modern Synthetic Approach
This protocol is adapted from a patented industrial process, which emphasizes yield and purity through controlled reaction conditions.[7] The causality behind this multi-step synthesis involves an initial condensation to form an enamine intermediate, followed by a high-temperature cyclization reaction.
Step 1: Formation of Intermediate BA-1
-
In a clean, dry 2000L reaction vessel, charge 900 kg of trimethyl orthoformate.
-
While stirring, add 240 kg of isopropylidene malonate (Meldrum's acid). Continue stirring for 20-30 minutes to ensure complete mixing.
-
Slowly heat the mixture to 60-65 °C. Upon reaching reflux, maintain the reaction for 1.5-2 hours.
-
Add 3,4-dimethoxyaniline to the reaction mixture and continue to reflux.
-
After the reaction is complete, cool the mixture and collect the crude product (BA-1) by centrifugation.
-
Purify the crude BA-1 by creating a slurry with methanol, followed by another centrifugation to collect the refined solid.
-
Dry the refined solid in an oven at 45-50 °C for 22-25 hours.
Step 2: Cyclization to 4-Hydroxy-7-Methoxyquinoline
-
In a separate reaction kettle, add diphenyl ether as a high-boiling solvent.
-
Add 200 kg of the dried, refined BA-1 intermediate.
-
Heat the mixture to initiate the cyclization reaction and maintain for 2-3 hours. The high temperature is necessary to drive the ring-closing and elimination reactions.
-
Monitor the reaction progress via sampling and analysis (e.g., GC or TLC).
-
Upon completion, cool the mixture and collect the crude product (BA-2) by centrifugation.
Step 3: Final Purification
-
In a third vessel, add dichloromethane and the crude BA-2 product at a mass ratio of 1:1.[7]
-
Stir the slurry at normal temperature for 1 hour. This step washes away residual diphenyl ether and other organic impurities.
-
Collect the purified 4-hydroxy-7-methoxyquinoline by centrifugation.
-
Dry the final product in an oven to yield a high-purity (e.g., >99%) solid.[7]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the described synthetic process.
Caption: Workflow for the synthesis of 4-hydroxy-7-methoxyquinoline.
Spectroscopic and Analytical Characterization
Accurate structural confirmation and purity assessment are critical. The following section outlines standard protocols for the spectroscopic characterization of 4-hydroxy-7-methoxyquinoline, based on established techniques for similar organic molecules.[8]
General Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[8]
-
¹H NMR Acquisition: Using a 400 MHz or higher spectrometer, acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, 16-32 scans, and a relaxation delay of 1-2 seconds.[8]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Expected ¹H NMR Signals (in DMSO-d₆): Protons on the quinoline ring system are expected in the aromatic region (δ 6.5-8.5 ppm). The methoxy group protons should appear as a sharp singlet around δ 3.8-4.0 ppm. The hydroxyl proton will be a broad singlet, with its chemical shift dependent on concentration and residual water.
-
Expected ¹³C NMR Signals: Aromatic carbons will resonate in the δ 100-160 ppm range. The methoxy carbon is expected around δ 55-60 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.[8]
-
Data Acquisition: Collect a background spectrum first, followed by the sample spectrum. Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.[8]
-
Characteristic Bands: Expect a broad absorption band in the 3200-2500 cm⁻¹ region corresponding to the O-H stretch of the hydroxyl group. C-H stretching from the aromatic ring and methoxy group will appear around 3100-2800 cm⁻¹. The C=O stretch of the quinolinone tautomer will be visible around 1650 cm⁻¹. Aromatic C=C stretching bands will be present in the 1600-1450 cm⁻¹ region, and the C-O stretching of the methoxy ether will appear in the 1250-1000 cm⁻¹ range.
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of 176.18.
-
Fragmentation: The fragmentation pattern will depend on the collision energy but may involve the loss of methyl radicals or carbon monoxide from the quinolinone ring.
Chemical Reactivity and Applications
The reactivity of 4-hydroxy-7-methoxyquinoline is dictated by its functional groups and the aromatic ring system. It serves as a versatile precursor for a variety of more complex molecules.
Key Reactions
A key reaction for derivatization is the nitration of the quinoline ring, which can be a precursor step for introducing other functional groups, such as amines, through subsequent reduction.[9]
Caption: Electrophilic nitration of the quinoline ring system.
Applications in Drug Discovery
The 4-quinolone core is central to the mechanism of action of quinolone antibiotics, which inhibit bacterial DNA gyrase and topoisomerase IV.[4] While 4-hydroxy-7-methoxyquinoline itself is not an antibiotic, it is a key building block for creating derivatives with potential therapeutic value. Research has shown that modifications to the quinolone scaffold can lead to compounds with a range of activities:
-
Antibacterial Agents: As a precursor for novel quinolone antibiotics, particularly those targeting respiratory pathogens and drug-resistant strains.[4][10][11]
-
Antimalarial Agents: The quinoline ring is famously the core of quinine and chloroquine. Derivatives of 4-hydroxy-7-methoxyquinoline have been investigated for activity against Plasmodium species.[4]
-
Anticancer Agents: Certain quinolone derivatives have demonstrated antiproliferative effects, making this scaffold a point of interest in oncology research.[3]
Safety and Handling
4-Hydroxy-7-methoxyquinoline is classified as a hazardous substance and must be handled with appropriate care in a laboratory setting.
-
Hazard Classifications: Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), and Serious Eye Damage (Category 1).
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): When handling the solid powder, wear gloves, safety glasses or goggles, and a dust mask (e.g., N95).
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
This guide provides a foundational understanding of 4-hydroxy-7-methoxyquinoline. Its rich chemistry and proven pharmacological relevance ensure that it will remain a compound of significant interest to the scientific community.
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